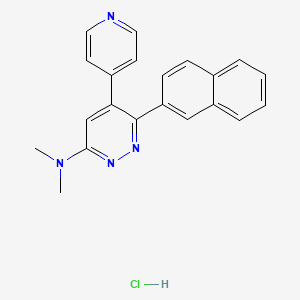
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- React the pyridazine compound with dimethylamine.
- Conditions: Use of a suitable base (e.g., sodium hydride) in an organic solvent.
Step 6: Formation of Hydrochloride Salt
- Treat the final product with hydrochloric acid to form the hydrochloride salt.
- Conditions: Aqueous hydrochloric acid solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthalene and pyridine intermediates, followed by their coupling to form the pyridazine ring
-
Step 1: Preparation of Naphthalene Intermediate
- React naphthalene with a suitable halogenating agent (e.g., bromine) to form 2-bromonaphthalene.
- Conditions: Reflux in an organic solvent such as dichloromethane.
-
Step 2: Preparation of Pyridine Intermediate
- Synthesize 4-bromopyridine through halogenation of pyridine.
- Conditions: Use of a halogenating agent like N-bromosuccinimide (NBS) in an organic solvent.
-
Step 3: Coupling Reaction
- Couple 2-bromonaphthalene and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
- Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene).
-
Step 4: Formation of Pyridazine Ring
- Cyclize the coupled product to form the pyridazine ring.
- Conditions: Use of a cyclizing agent such as hydrazine hydrate under reflux conditions.
化学反应分析
Types of Reactions
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives of the naphthalene and pyridine rings.
-
Reduction
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced forms of the pyridazine ring.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives on the naphthalene and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in dichloromethane.
科学研究应用
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride has diverse applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing complex organic molecules.
- Employed in studying reaction mechanisms and developing new synthetic methodologies.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
- Used in drug discovery and development.
-
Industry
- Utilized in the production of advanced materials with specific electronic and optical properties.
- Applied in the development of novel catalysts for chemical reactions.
作用机制
The mechanism of action of N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrobromide
- N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydroiodide
Uniqueness
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C21H19ClN4 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC 名称 |
N,N-dimethyl-6-naphthalen-2-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C21H18N4.ClH/c1-25(2)20-14-19(16-9-11-22-12-10-16)21(24-23-20)18-8-7-15-5-3-4-6-17(15)13-18;/h3-14H,1-2H3;1H |
InChI 键 |
YCTPOOSUMJYWMU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NN=C(C(=C1)C2=CC=NC=C2)C3=CC4=CC=CC=C4C=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


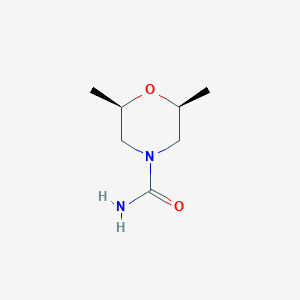
![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)

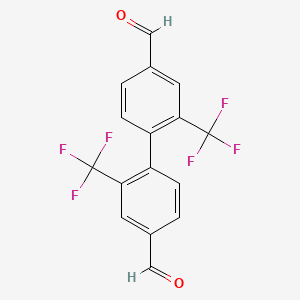
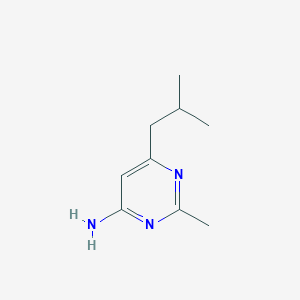
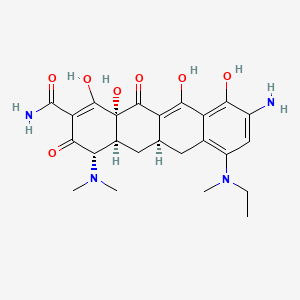

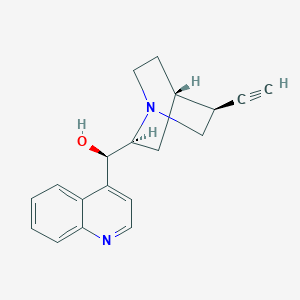
![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)
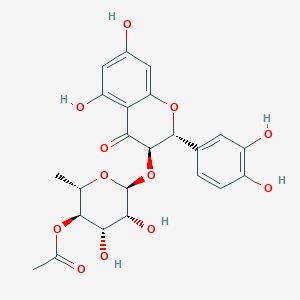

![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
